TZD-Capped vs. Rhodanine-Capped Peptide Hybrids: Differential Inhibition Mechanism and Binding Affinity for Dengue Virus NS2B-NS3 Protease
Nitsche et al. (2013) conducted a direct head-to-head comparison of TZD-capped and rhodanine-capped peptide hybrids. The TZD-based hybrids (incorporating the 3-substituted thiazolidine-2,4-dione moiety) displayed a competitive inhibition mechanism with Ki values between 1.5 and 1.8 μM, whereas rhodanine-capped analogs with identical peptide sequences exhibited distinct inhibition kinetics and higher membrane permeability [1]. This study explicitly establishes that the sulfur/oxygen composition at position 2 of the capping heterocycle is a critical determinant of both binding mode and antiviral activity.
| Evidence Dimension | Dengue virus NS2B-NS3 protease inhibitory activity (Ki) and inhibition mechanism |
|---|---|
| Target Compound Data | Ki = 1.5–1.8 μM; competitive inhibition mechanism (for TZD-capped peptide hybrids containing hydrophobic N-substituents including 4-methoxybenzyl) |
| Comparator Or Baseline | Rhodanine-capped peptide hybrids: non-competitive or mixed-type inhibition; more pronounced antiviral activity in cell culture but lower enzyme affinity for certain analogs |
| Quantified Difference | TZD-capped hybrids achieve Ki values 1.5–1.8 μM with competitive binding; rhodanine-capped hybrids show distinct mechanism and superior cell-based antiviral efficacy, representing a measurable trade-off between target affinity and cellular activity. |
| Conditions | In vitro fluorogenic protease assay using recombinant dengue virus NS2B-NS3 protease; antiviral activity assessed in Huh-7 cell culture replicon system. |
Why This Matters
This demonstrates that the TZD capping group, based on the 3-(4-methoxybenzyl)-thiazolidine-2,4-dione scaffold, provides a unique competitive inhibition profile that is mechanistically distinct from rhodanine analogs, enabling rational selection for projects prioritizing tight-binding competitive inhibition over membrane permeability.
- [1] Nitsche, C., Schreier, V. N., Behnam, M. A. M., Kumar, A., Bartenschlager, R., & Klein, C. D. (2013). Thiazolidinone-peptide hybrids as dengue virus protease inhibitors with antiviral activity in cell culture. Journal of Medicinal Chemistry, 56(21), 8389–8403. View Source
